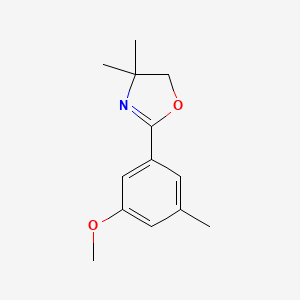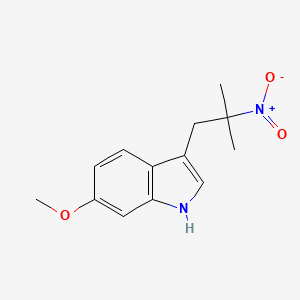
6-Methoxy-3-(2-methyl-2-nitropropyl)-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxy-3-(2-methyl-2-nitropropyl)-1H-indole is a chemical compound that belongs to the indole family Indoles are heterocyclic compounds that are widely distributed in nature and are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-3-(2-methyl-2-nitropropyl)-1H-indole typically involves the reaction of 6-methoxyindole with 2-methyl-2-nitropropane under specific conditions. The reaction is usually carried out in the presence of a strong base, such as sodium hydride or potassium tert-butoxide, and an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is then heated to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimizing reaction conditions, scaling up the reaction, and purifying the final product, would apply to its industrial production.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-3-(2-methyl-2-nitropropyl)-1H-indole can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Potassium permanganate.
Substitution: Various reagents depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include amines, oxides, and substituted indoles, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
6-Methoxy-3-(2-methyl-2-nitropropyl)-1H-indole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The exact mechanism of action of 6-Methoxy-3-(2-methyl-2-nitropropyl)-1H-indole is not well understood. it is believed to interact with specific molecular targets and pathways in biological systems. The nitro group and the indole ring are likely involved in its biological activity, potentially through interactions with enzymes, receptors, or other biomolecules.
Comparison with Similar Compounds
Similar Compounds
6-Methoxyindole: Lacks the nitropropyl group but shares the methoxyindole core.
3-(2-Methyl-2-nitropropyl)indole: Lacks the methoxy group but shares the nitropropylindole core.
5-Methoxy-2-methyl-2-nitropropylindole: Similar structure but with different substitution patterns.
Uniqueness
6-Methoxy-3-(2-methyl-2-nitropropyl)-1H-indole is unique due to the presence of both the methoxy and nitropropyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research applications .
Properties
CAS No. |
90301-16-9 |
|---|---|
Molecular Formula |
C13H16N2O3 |
Molecular Weight |
248.28 g/mol |
IUPAC Name |
6-methoxy-3-(2-methyl-2-nitropropyl)-1H-indole |
InChI |
InChI=1S/C13H16N2O3/c1-13(2,15(16)17)7-9-8-14-12-6-10(18-3)4-5-11(9)12/h4-6,8,14H,7H2,1-3H3 |
InChI Key |
AYNMHMRHPPKBKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1=CNC2=C1C=CC(=C2)OC)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4,4-Bis(4-fluorophenyl)butyl]-2-methoxybenzamide](/img/structure/B14355774.png)
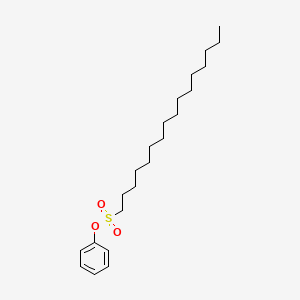

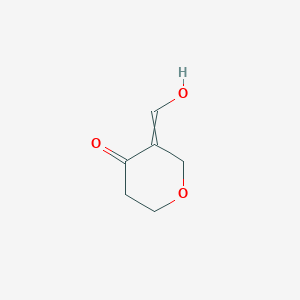
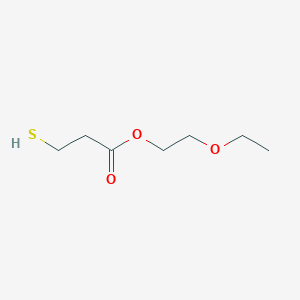
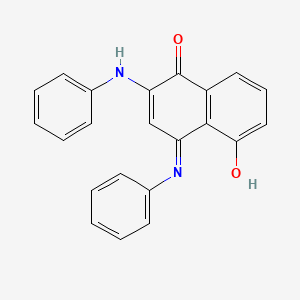





![3-{[1-(Dodecyloxy)-3-methoxypropan-2-YL]oxy}propane-1,2-diol](/img/structure/B14355857.png)
![4-[4-(2-Methylbutoxy)phenyl]cyclohexane-1-carboxylic acid](/img/structure/B14355862.png)
